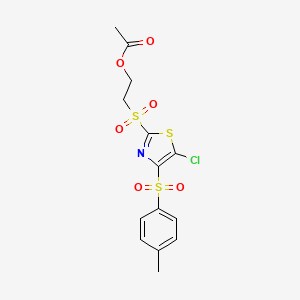
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate” is a chemical compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a tosyl group, which is a sulfonyl group attached to a toluene ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of sodium sulfinates . Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . The most common method for the synthesis of sulfonamides involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The thiazole ring and the tosyl group contribute to the three-dimensionality of the molecule . The compound also contains an acetate group, which is a carboxylate ester .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. Sodium sulfinates, for example, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . The tosyl group is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction .科学的研究の応用
Organic Synthesis and Catalysis
Researchers have developed efficient synthesis methods for various chemical compounds that may share similarities with 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethyl acetate. For instance, a study on the synthesis of 5-substituted isoxazole-4-carboxylic esters presents a high-yielding approach based on the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride (Moorthie et al., 2007). Such methodologies are crucial for constructing complex molecules and could be relevant for manipulating the this compound structure in research applications.
Green Chemistry and Process Simulation
The use of green catalysts in the esterification of acetic acid with ethanol to produce ethyl acetate highlights the importance of environmentally friendly chemical processes. A kinetic study and process simulation using an acid site containing ionic liquid as a green catalyst demonstrated efficient conversion and high purity of ethyl acetate, emphasizing the potential for sustainable industrial-scale synthesis (He et al., 2018). This research could inspire the application of similar principles to the synthesis or modification of this compound.
Novel Catalytic Applications
A novel dicationic ionic liquid was produced and utilized as an effective catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones, showcasing the dual-functionality of the catalyst in promoting multi-component reactions (Irannejad-Gheshlaghchaei et al., 2018). This approach could be applicable to reactions involving this compound, providing a pathway to synthesize novel compounds with potential biological or material applications.
Synthesis of Antimicrobial Agents
The development of antimicrobial agents through the synthesis of formazans from specific thiadiazole derivatives illustrates the potential of such compounds in medicinal chemistry (Sah et al., 2014). While this compound itself was not directly studied, the methodologies and chemical frameworks discussed could inform future research on its potential antibacterial or antiviral applications.
特性
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO6S3/c1-9-3-5-11(6-4-9)25(20,21)13-12(15)23-14(16-13)24(18,19)8-7-22-10(2)17/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGARZNEDMSNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCOC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

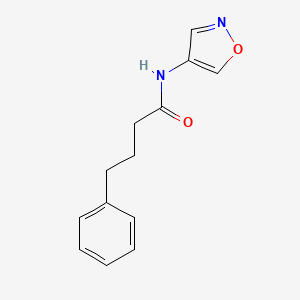
![N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(m-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2696389.png)
![N-(1-cyanocyclohexyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B2696390.png)
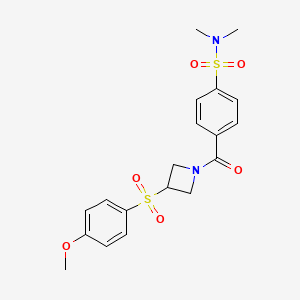
![1-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696394.png)
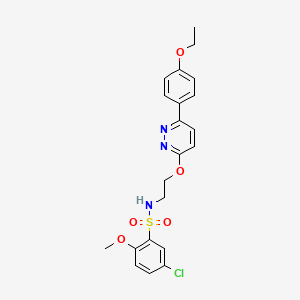
![Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2696396.png)
![(E)-1-(2-fluorobenzyl)-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole](/img/structure/B2696397.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid](/img/structure/B2696402.png)
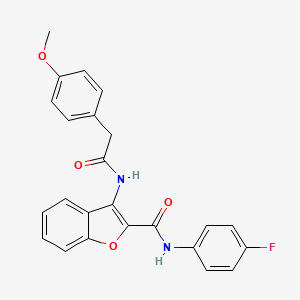
![N-(2-ethoxyphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2696406.png)
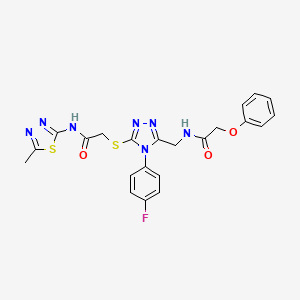
![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)